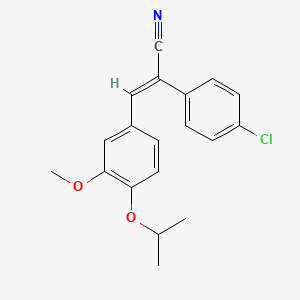
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide, also known as SIRT6 inhibitor, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. SIRT6 is a protein that plays a crucial role in regulating various cellular processes such as DNA repair, metabolism, and inflammation. Inhibition of SIRT6 has been shown to have beneficial effects in various disease models, making it a promising target for drug development.
作用机制
The mechanism of action of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide involves inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide activity. N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide is a histone deacetylase that regulates gene expression by removing acetyl groups from histone proteins. Inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide leads to increased acetylation of histone proteins, which alters gene expression and cellular processes.
Biochemical and Physiological Effects:
Inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide by N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide has been shown to have various biochemical and physiological effects. In cancer, it leads to decreased cell proliferation, increased apoptosis, and enhanced sensitivity to chemotherapy. In diabetes, it leads to improved insulin sensitivity, glucose metabolism, and pancreatic beta-cell function. In neurodegenerative diseases, it leads to decreased neuronal damage, improved cognitive function, and enhanced neuroprotection.
实验室实验的优点和局限性
The advantages of using N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide in lab experiments include its specificity for N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide inhibition, its ability to cross the blood-brain barrier, and its potential therapeutic applications in various disease models. The limitations include its complex synthesis method, its potential toxicity, and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide. One direction is to further investigate its therapeutic potential in various disease models, including cancer, diabetes, and neurodegenerative diseases. Another direction is to develop more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to determine its safety and efficacy in humans, and to identify potential side effects and drug interactions.
合成方法
The synthesis of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide is a complex process that involves several steps. The starting materials are 4-ethyl-5-methyl-2-thiophene carboxylic acid and nicotinamide, which are reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminobenzonitrile in the presence of a base to yield the final product.
科学研究应用
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have beneficial effects in cancer, diabetes, and neurodegenerative diseases. In cancer, inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide has been shown to suppress tumor growth and enhance the effectiveness of chemotherapy. In diabetes, inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative diseases, inhibition of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)nicotinamide has been shown to protect against neuronal damage and improve cognitive function.
属性
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-3-11-9(2)19-14(12(11)7-15)17-13(18)10-5-4-6-16-8-10/h4-6,8H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTMYUWFVLKXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752286.png)
![4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5752297.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5752302.png)

![2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5752306.png)






